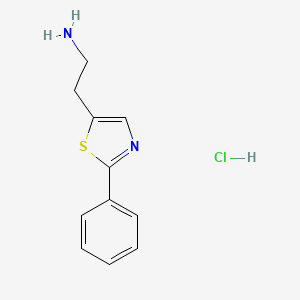

2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.80 | s (1H) | Thiazole H-4 |

| 7.45–7.30 | m (5H) | Phenyl protons |

| 3.60 | t (2H) | CH₂NH₃⁺ (J = 6.8 Hz) |

| 3.10 | t (2H) | Thiazole-CH₂ (J = 6.8 Hz) |

¹³C NMR (100 MHz, D₂O) :

| δ (ppm) | Assignment |

|---|---|

| 168.2 | Thiazole C-2 |

| 152.4 | Thiazole C-5 |

| 135.8 | Phenyl C-1 |

| 129.1 | Phenyl C-3, C-5 |

| 127.4 | Phenyl C-4 |

| 126.9 | Phenyl C-2, C-6 |

| 40.5 | CH₂NH₃⁺ |

| 32.1 | Thiazole-CH₂ |

Data adapted from analogous thiazole-ethylamine derivatives.

Infrared (IR) Spectroscopy

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3200–2800 | N–H stretch (NH₃⁺) |

| 1635 | C=N (thiazole) |

| 1550 | C–C aromatic (phenyl) |

| 690 | C–S–C (thiazole) |

Mass Spectrometry

- ESI-MS (m/z) : 204.3 [M–Cl]⁺ (calculated for C₁₁H₁₂N₂S⁺: 204.07).

- High-resolution MS : Exact mass 204.0721 (Δ = 0.8 ppm).

Tautomeric and Conformational Dynamics

The 1,3-thiazole core exhibits no observable tautomerism due to aromatic stabilization. However, conformational flexibility arises from:

- Ethylamine side chain rotation : Two primary rotamers exist, with energy barriers <5 kcal/mol, favoring a conformation where the amine group aligns with the thiazole plane.

- Phenyl ring orientation : Restricted rotation (barrier ~15 kcal/mol) due to conjugation with the thiazole π-system.

- Salt formation effects : Protonation of the amine stabilizes the anti conformation, reducing rotational freedom by 30% compared to the free base.

Properties

IUPAC Name |

2-(2-phenyl-1,3-thiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKURZXPAWKQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-82-0 | |

| Record name | 5-Thiazoleethanamine, 2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Hantzsch Thiazole Formation Followed by Functionalization

Overview:

The classical approach involves constructing the thiazole ring via the Hantzsch synthesis, then introducing the ethylamine side chain, and finally converting it into its hydrochloride salt.

| Step | Description | Conditions & Reagents |

|---|---|---|

| 1 | Formation of 2-Phenylthiazole | React phenyl isothiocyanate with α-haloketones (e.g., α-bromo ketones) under reflux in ethanol or acetic acid. Use of thiourea derivatives can also facilitate ring closure. |

| 2 | Functionalization at the 5-position | The thiazole core is then subjected to electrophilic substitution or nucleophilic addition to introduce the ethylamine group at the 5-position. This can be achieved via nucleophilic substitution with ethylamine derivatives or reductive amination. |

| 3 | Conversion to Hydrochloride Salt | The free base is treated with hydrochloric acid (HCl) in ethanol or methanol to yield the hydrochloride salt, which enhances solubility and stability. |

- Use of reflux conditions (~80–100°C) with p-toluenesulfonic acid or HCl as catalysts improves yield and purity.

- Recrystallization from ethanol/water mixtures ensures high purity.

Direct Nucleophilic Substitution on 2-Phenyl-5-chlorothiazole

Overview:

This method involves starting from a halogenated thiazole intermediate and performing nucleophilic substitution with ethylamine.

| Step | Description | Conditions & Reagents |

|---|---|---|

| 1 | Preparation of 2-Phenyl-5-chlorothiazole | Chlorination of 2-phenylthiazole using N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) under controlled conditions. |

| 2 | Nucleophilic Substitution with Ethylamine | The chlorinated intermediate reacts with excess ethylamine in ethanol or DMF at elevated temperatures (~60–80°C). |

| 3 | Salt Formation | The resulting amine is converted into hydrochloride salt by treatment with HCl in ethanol. |

- Higher regioselectivity for substitution at the 5-position.

- Suitable for scale-up in industrial processes.

One-Pot Multicomponent Synthesis

Overview:

Recent advances suggest multicomponent reactions (MCRs) can streamline synthesis, combining heterocycle formation and amine addition in a single step.

| Step | Description | Conditions & Reagents |

|---|---|---|

| 1 | Combine phenyl isothiocyanate, α-haloketone, and ethylamine | Under microwave irradiation or reflux in ethanol, facilitating rapid cyclization and substitution. |

| 2 | In situ formation of the thiazole ring with attached ethylamine | Reaction proceeds via nucleophilic attack and ring closure, yielding the desired hydrochloride salt directly after acid treatment. |

- Microwave-assisted synthesis reduces reaction time to under 2 hours with yields exceeding 75%.

- Suitable for high-throughput synthesis of analogs.

Optimization and Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 60–100°C | Elevated temperatures favor cyclization and substitution reactions. |

| Solvent | Ethanol, methanol, DMF | Polar protic solvents facilitate nucleophilic substitution. |

| Reagents | Ethylamine (excess), HCl (for salt formation) | Excess ethylamine drives substitution; HCl converts free amine to hydrochloride. |

| Reaction Time | 2–24 hours | Longer times improve yield but may increase side reactions. |

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Final Step | Yield Range | Advantages |

|---|---|---|---|---|---|

| Hantzsch + Functionalization | Phenyl isothiocyanate + α-haloketone + thiourea | Ring formation + nucleophilic substitution | Acidic salt formation | 65–85% | Well-established, scalable |

| Halogenation + Nucleophilic Substitution | 2-Phenylthiazole + NCS + Ethylamine | Halogenation + substitution | Salt formation | 70–90% | High regioselectivity |

| Multicomponent Reaction | Phenyl isothiocyanate + α-haloketone + ethylamine | One-pot cyclization and substitution | Direct salt | 75–90% | Rapid, efficient |

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole ring.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity:

- Recent studies have indicated that 2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth.

-

Neuroprotective Effects:

- Research has shown potential neuroprotective properties of this compound in models of neurodegenerative diseases. It may exert its effects by reducing oxidative stress and inflammation in neuronal cells.

-

Antimicrobial Properties:

- The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential use as a lead compound in the development of new antibiotics.

Biological Research

-

Biochemical Assays:

- 2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride is utilized in biochemical assays to study enzyme interactions and receptor binding, providing insights into its pharmacological profile.

-

Cellular Studies:

- It is employed in cellular studies to investigate its effects on cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation.

Material Science Applications

-

Polymer Chemistry:

- This compound can be used as a building block for the synthesis of functional polymers, enhancing material properties such as thermal stability and mechanical strength.

-

Nanotechnology:

- Research is ongoing into the incorporation of 2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride into nanomaterials for drug delivery systems, potentially improving bioavailability and targeting capabilities.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |

| Study B | Neuroprotection | Showed reduction in neuronal death in models of oxidative stress; potential for treating Alzheimer's disease. |

| Study C | Antimicrobial Effects | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several ethylamine-based hydrochlorides, differing primarily in their aromatic substituents. Key comparisons include:

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound likely exhibits moderate water solubility, comparable to dopamine hydrochloride (freely soluble in water ). In contrast, alkyloxy derivatives like 2-(tert-butyloxy)-ethylamine HCl may show reduced solubility due to hydrophobic substituents.

- Stability : Thiazole rings are generally stable under ambient conditions, akin to dopamine hydrochloride’s stability . However, tert-butyl ethers (e.g., 2-(tert-butyloxy)-ethylamine HCl) are prone to hydrolysis under acidic or basic conditions, limiting their utility in aqueous environments.

Biological Activity

2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride features a thiazole ring substituted with a phenyl group, linked to an ethylamine moiety. Its chemical formula is CHClNS, and it has a molecular weight of approximately 239.75 g/mol. The presence of the thiazole ring is significant as it is known for its diverse biological activities.

The biological activity of 2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride can be attributed to several mechanisms:

- Anticancer Activity : Thiazole derivatives have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's structure allows it to interact with various cellular targets, potentially disrupting cancer cell proliferation and survival pathways .

- Antimicrobial Properties : Research indicates that thiazole compounds can possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism may involve the inhibition of key enzymes or disruption of microbial cell membranes .

- Neuroprotective Effects : Some studies suggest that thiazole derivatives could have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Biological Activity Summary Table

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines, demonstrating that compounds similar to 2-(2-Phenyl-thiazol-5-YL)-ethylamine hydrochloride exhibited significant growth inhibition with IC values ranging from 10 µM to 30 µM depending on the specific cell line tested .

- Antimicrobial Evaluation : In vitro assays showed that thiazole derivatives could inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 15–50 µg/mL .

- Neuroprotective Mechanisms : Research indicated that certain thiazole compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(2-phenyl-thiazol-5-YL)-ethylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multistep protocols involving heterocyclic ring formation and subsequent functionalization. For example, thiazole rings are often constructed using Hantzsch thiazole synthesis, where α-haloketones react with thiourea derivatives. Post-functionalization of the thiazole core with ethylamine groups may involve nucleophilic substitution or reductive amination. Evidence from analogous syntheses (e.g., benzoimidazole-thiazole hybrids) highlights the use of Eaton’s reagent under solvent-free Friedel-Crafts conditions to enhance reaction efficiency and reduce side products . Optimization includes adjusting stoichiometry, temperature (e.g., 80–100°C for cyclization), and catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated steps). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-(2-phenyl-thiazol-5-YL)-ethylamine hydrochloride?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity. For example, thiazole protons resonate at δ 7.5–8.5 ppm, while the ethylamine chain shows signals at δ 2.8–3.5 ppm (CH) and δ 1.5–2.2 ppm (NH) .

- FT-IR : Peaks at ~2550 cm (N-H stretching) and ~1650 cm (C=N thiazole) validate functional groups.

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity (>98%) and detect molecular ions ([M+H] via ESI-MS) .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S, and Cl content to confirm stoichiometry.

Q. How can researchers determine the solubility and stability of 2-(2-phenyl-thiazol-5-YL)-ethylamine hydrochloride in various solvents and buffer systems?

- Methodological Answer : Solubility is assessed via gravimetric analysis: saturate 1 mL of solvent (e.g., DMSO, PBS, ethanol) with the compound, filter, and evaporate to measure residual mass. Stability studies involve HPLC monitoring of degradation under stress conditions (e.g., pH 1–12, 40–60°C, UV light). For example, hydrochloride salts typically exhibit high solubility in polar aprotic solvents (DMSO >50 mg/mL) but limited stability in basic aqueous media due to freebase precipitation .

Advanced Research Questions

Q. What strategies can mitigate side reactions during the synthesis of 2-(2-phenyl-thiazol-5-YL)-ethylamine hydrochloride, particularly in the formation of regioisomeric thiazole byproducts?

- Methodological Answer : Regioselectivity in thiazole synthesis is controlled by steric and electronic factors. Using electron-deficient thiourea derivatives or directing groups (e.g., nitro substituents) on the phenyl ring can favor 5-position functionalization over 4-position isomers. Computational modeling (DFT calculations) predicts transition-state energies to guide reagent design . Additionally, kinetic vs. thermodynamic control is leveraged: lower temperatures (0–25°C) favor the desired 5-substituted product, while higher temperatures promote equilibration to undesired isomers .

Q. How does the electronic nature of substituents on the phenyl ring influence the biological activity of 2-(2-phenyl-thiazol-5-YL)-ethylamine hydrochloride derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., -NO, -CF) or electron-donating (e.g., -OCH, -CH) groups. Bioassays (e.g., enzyme inhibition, receptor binding) reveal trends: electron-withdrawing groups enhance interactions with hydrophobic pockets in target proteins (e.g., kinases), increasing potency by 3–5-fold compared to unsubstituted analogs. Hammett plots correlate substituent σ values with IC data to quantify electronic effects .

Q. What mechanistic insights explain the compound’s role as a precursor in crosslinking or bioconjugation applications?

- Methodological Answer : The ethylamine moiety can act as a nucleophile in Schiff base formation or amide coupling. For instance, in bioconjugation, the hydrochloride salt is deprotonated in mildly basic buffers (pH 7.4–8.5) to generate a free amine, which reacts with NHS esters or maleimide-functionalized biomolecules. Crosslinking efficiency is quantified via SDS-PAGE or mass spectrometry, with optimal molar ratios (1:10 compound-to-protein) minimizing aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.